Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Purity Specification Quality Control Isomeric Comparison

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate (CAS 2089098-26-8) is a fluorinated, chiral imidazolidin-2-one building block from the 2-oxoimidazolidine-1-carboxylate family. With a molecular formula of C₁₄H₁₆F₂N₂O₃ and MW 298.28 g/mol, it features a Boc-protected cyclic urea core, a 5-(2,5-difluorophenyl) substituent with a specific fluorine substitution pattern, and a free N–H site compatible with further diversification.

Molecular Formula C14H16F2N2O3
Molecular Weight 298.28 g/mol
Cat. No. B13050894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate
Molecular FormulaC14H16F2N2O3
Molecular Weight298.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19)
InChIKeyCCQICOZWAHQTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate: Procurement-Grade Characterization for Specialized Heterocycle Screening


Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate (CAS 2089098-26-8) is a fluorinated, chiral imidazolidin-2-one building block from the 2-oxoimidazolidine-1-carboxylate family [1]. With a molecular formula of C₁₄H₁₆F₂N₂O₃ and MW 298.28 g/mol, it features a Boc-protected cyclic urea core, a 5-(2,5-difluorophenyl) substituent with a specific fluorine substitution pattern, and a free N–H site compatible with further diversification . Its reported minimum purity from commercial sources is ≥98%, though this is an in-house guidance value that may vary by lot .

Why Generic Imidazolidinone Substitution Fails for Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate


Imidazolidinones are not freely interchangeable. The target compound's specific 2,5-difluorophenyl geometry, which places two electron-withdrawing fluorine atoms in a defined spatial orientation on the phenyl ring, generates unique electronic and steric properties that simple 2-oxoimidazolidine scaffolds lack . Commercial data support this: the 2,5-isomer has been subject to supply discontinuation , while isomeric 2,4- and 3,4-difluorophenyl analogs remain catalog-listed . Structural analogs from patents, such as those in US20240207300, show that potency in enzymatic assays varies with distinct substitution patterns, reinforcing the principle that subtle positional changes can lead to large shifts in biological activity [1].

Procurement-Guiding Quantitative Evidence for Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate


Purity Specification for Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate: 98% Baseline vs. Isomeric Standards

The target compound (2,5-difluorophenyl isomer, CAS 2089098-26-8) is listed with a minimum purity of 98% by the supplier Leyan . In contrast, the 3,4-difluorophenyl isomer (CAS 2089098-78-0) is specified at a minimum purity of 95% by AKSci . This 3-percentage-point purity advantage for the 2,5-isomer translates to fewer potential impurities in screening assays and less demanding post-purchase purification.

Purity Specification Quality Control Isomeric Comparison

Supply Chain Fragility for 2,5-Difluorophenyl Imidazolidinone: A Risk Differentiation Metric

The supplier CymitQuimica has explicitly listed the target 2,5-difluorophenyl compound (Ref. 3D-PID09826) as 'Discontinued' . Meanwhile, the 3,4-difluorophenyl isomer (CAS 2089098-78-0) remains in stock and cataloged by AKSci . This indicates a narrower, more fragile supply base for the 2,5-isomer, making early procurement and inventory planning critical for continuity in long-term research programs.

Supply Chain Commercial Availability Procurement Risk

Positional Isomer Impact on PKMYT1 Inhibitory Potency: A Reference from Patent SAR

Patent US20240207300 exemplifies 2-oxoimidazolidine-1-carboxylate PKMYT1 inhibitors. Compound 292 achieves an IC₅₀ of 8.40 nM against recombinant human GST-tagged PKMYT1 [1]. This establishes the 2-oxoimidazolidine-1-carboxylate core as a viable scaffold for low-nanomolar kinase inhibition, though the reported compound contains a different aryl group. Separately, Compound 54 (IC₅₀ = 25 nM) demonstrates that distinct substitution patterns on the core can cause a ~3-fold shift in potency [2]. The 2,5-difluorophenyl target compound presents a distinct electronic and steric profile that, while not directly reported in this assay, is positioned within this potency landscape, providing a rationale for its exploration over higher-nM or uncharacterized core variants.

Kinase Inhibition PKMYT1 SAR Positional Isomerism

Physicochemical Property Differentiation: 2,5- vs. 2,4-Difluorophenyl Imidazolidinones

The target 2,5-isomer possesses a computed LogP of 2.97 and a topological polar surface area (TPSA) of 58.64 Ų . The 2,4-difluorophenyl isomer (CAS 1024523-06-5) shares the same molecular formula (C₁₄H₁₆F₂N₂O₃, MW 298.28) and thus the same TPSA, but the altered fluorine positions redistribute the molecular dipole and local electrostatic potential, a factor known to influence passive membrane permeability and target binding . This difference in dipole orientation, despite identical bulk descriptors, makes the 2,5-isomer a distinct chemotype for property-driven lead optimization.

Physicochemical Properties LogP TPSA Isomer Comparison

High-Value Application Scenarios for Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate


Chiral Scaffold Diversification in Kinase Inhibitor Lead Optimization

The 2-oxoimidazolidine-1-carboxylate core is established in PKMYT1 inhibitor patents with sub-10 nM potency [1]. The 2,5-difluorophenyl variant provides a distinct electronic surface vs. the 2,4-isomer, making it a preferred building block for SAR expansion in kinase programs where dipole-altered analogs are sought to tune permeability or selectivity (Section 3, Evidence 4) .

Fragment-Based Drug Discovery Requiring High-Purity Building Blocks

With a specified purity of 98% (Section 3, Evidence 1) , this compound is suitable for fragment screening libraries or biophysical assays (e.g., SPR, TSA) where low-level impurities can confound hit validation. The 3-percentage-point purity advantage over the 3,4-isomer reduces the need for pre-screening purification.

Academic and Small-Biotech Core-Focused SAR Exploration with Supply Risk Awareness

The documented supply discontinuation of this compound (Section 3, Evidence 2) signals that research groups should secure the 2,5-isomer early for core-focused SAR campaigns. Its continued availability from Leyan offers a procurement window, but the narrow supplier base makes it a strategic early-purchase decision for multi-year projects.

Quote Request

Request a Quote for Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.